Antimycobacterial MIC Against M. tuberculosis H37Rv: 4-CN vs. 4-CF3, 4-OCF3, 4-F, and Unsubstituted Salicylanilide Analogs
In a head-to-head comparative evaluation of 4′-monosubstituted salicylanilides against M. tuberculosis H37Rv, N-(4-cyanophenyl)-2-hydroxybenzamide (compound 43) exhibited an MIC of 13–25 µM, placing it in the 'weak activity' tier [1]. This is 4- to 15-fold less potent than the 4-trifluoromethyl analog (compound 29, MIC 1.6–3.1 µM), 4- to 8-fold less potent than the 4-fluoro analog (compound 41, MIC 3.1–6.3 µM), and 2- to 8-fold less potent than the 4-trifluoromethoxy analog (compound 42, MIC 3.1–6.3 µM). The 4-cyano compound retains measurable activity above the detection threshold, unlike the unsubstituted parent (compound 47, MIC >50 µM) and the 4-methoxy analog (compound 46, MIC >50 µM), confirming that the cyano group contributes partial but suboptimal activity within the electron-withdrawing series [1].
| Evidence Dimension | Minimum inhibitory concentration (MIC) against M. tuberculosis H37Rv |
|---|---|
| Target Compound Data | MIC 13–25 µM (compound 43, 4-CN salicylanilide) |
| Comparator Or Baseline | 4-CF3 (cpd 29): MIC 1.6–3.1 µM; 4-OCF3 (cpd 42): MIC 3.1–6.3 µM; 4-F (cpd 41): MIC 3.1–6.3 µM; 4-H (cpd 47): MIC >50 µM |
| Quantified Difference | 4-CN is 4–15× less potent than 4-CF3; 4–8× less potent than 4-F and 4-OCF3; ≥2× more potent than 4-H |
| Conditions | M. tuberculosis H37Rv in vitro; MIC determined by broth microdilution; exact medium and incubation conditions as described in Lee et al. 2013 |
Why This Matters
Procurement of the 4-CN compound rather than the 4-CF3 or 4-F analog is essential when the experimental objective is to probe the contribution of cyano-specific H-bond acceptor capacity or linear geometry to antimycobacterial activity, or when a moderate-activity control compound is required for SAR studies.
- [1] Lee IY, Gruber TD, Samuels A, Yun M, Nam B, Kang M, Crowley K, Winterroth B, Boshoff HI, Barry CE 3rd. Structure-activity relationships of antitubercular salicylanilides consistent with disruption of the proton gradient via proton shuttling. Bioorg Med Chem. 2013;21(1):114-126. Table 3, compounds 29, 41, 42, 43, 46, 47. View Source
